Cas no 261762-94-1 (2-Chloro-6-fluoro-3-methylphenylacetonitrile)

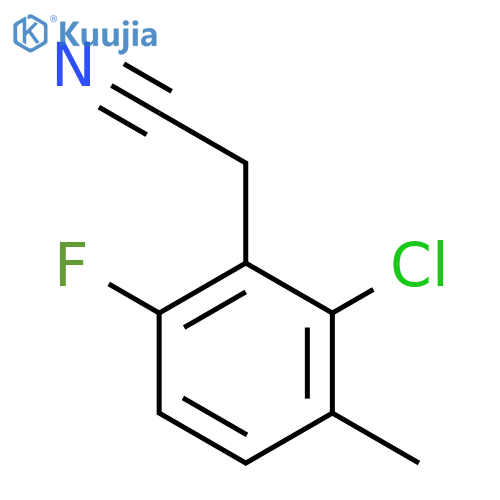

261762-94-1 structure

商品名:2-Chloro-6-fluoro-3-methylphenylacetonitrile

CAS番号:261762-94-1

MF:C9H7ClFN

メガワット:183.609984636307

MDL:MFCD01631364

CID:3060951

PubChem ID:2773690

2-Chloro-6-fluoro-3-methylphenylacetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(2-Chloro-6-fluoro-3-methylphenyl)acetonitrile

- 2-Chloro-6-fluoro-3-methylphenylacetonitrile

- ZABHQPCMIZIOPU-UHFFFAOYSA-N

- LKA76294

- 964-881-1

- 261762-94-1

- AKOS006227775

- (2-chloro-6-fluoro-3-methylphenyl)-acetonitrile

- MFCD01631364

- Benzeneacetonitrile, 2-chloro-6-fluoro-3-methyl-

- JS-4175

- 2-Chloro-3-(cyanomethyl)-4-fluorotoulene

- CS-0323847

- SCHEMBL953384

-

- MDL: MFCD01631364

- インチ: InChI=1S/C9H7ClFN/c1-6-2-3-8(11)7(4-5-12)9(6)10/h2-3H,4H2,1H3

- InChIKey: ZABHQPCMIZIOPU-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=C(C=C1)F)CC#N)Cl

計算された属性

- せいみつぶんしりょう: 183.0251051Da

- どういたいしつりょう: 183.0251051Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

2-Chloro-6-fluoro-3-methylphenylacetonitrile セキュリティ情報

- 危害声明: Toxic

- 危険物輸送番号:3276

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: 26-36/37/39

-

危険物標識:

- 危険レベル:TOXIC

2-Chloro-6-fluoro-3-methylphenylacetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 002763-1g |

2-Chloro-6-fluoro-3-methylphenylacetonitrile |

261762-94-1 | 1g |

779.0CNY | 2021-07-13 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 002763-5g |

2-Chloro-6-fluoro-3-methylphenylacetonitrile |

261762-94-1 | 5g |

2843.0CNY | 2021-07-13 | ||

| abcr | AB129686-1 g |

2-Chloro-6-fluoro-3-methylphenylacetonitrile, 97%; . |

261762-94-1 | 97% | 1g |

€168.20 | 2023-05-10 | |

| abcr | AB129686-5 g |

2-Chloro-6-fluoro-3-methylphenylacetonitrile, 97%; . |

261762-94-1 | 97% | 5g |

€508.10 | 2023-05-10 | |

| Apollo Scientific | PC0123-5g |

2-Chloro-6-fluoro-3-methylphenylacetonitrile |

261762-94-1 | 98% | 5g |

£263.00 | 2025-02-19 | |

| Fluorochem | 005662-5g |

2-Chloro-6-fluoro-3-methylphenylacetonitrile |

261762-94-1 | 5g |

£288.00 | 2022-03-01 | ||

| Apollo Scientific | PC0123-25g |

2-Chloro-6-fluoro-3-methylphenylacetonitrile |

261762-94-1 | 98% | 25g |

£920.00 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 002763-1g |

2-Chloro-6-fluoro-3-methylphenylacetonitrile |

261762-94-1 | 1g |

779CNY | 2021-05-08 | ||

| abcr | AB129686-1g |

2-Chloro-6-fluoro-3-methylphenylacetonitrile, 97%; . |

261762-94-1 | 97% | 1g |

€167.90 | 2025-03-19 | |

| A2B Chem LLC | AB29469-5g |

2-(2-Chloro-6-fluoro-3-methylphenyl)acetonitrile |

261762-94-1 | 5g |

$418.00 | 2024-04-20 |

2-Chloro-6-fluoro-3-methylphenylacetonitrile 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

261762-94-1 (2-Chloro-6-fluoro-3-methylphenylacetonitrile) 関連製品

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:261762-94-1)2-Chloro-6-fluoro-3-methylphenylacetonitrile

清らかである:99%

はかる:5g

価格 ($):309.0